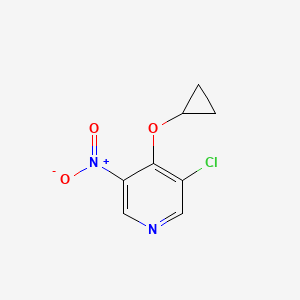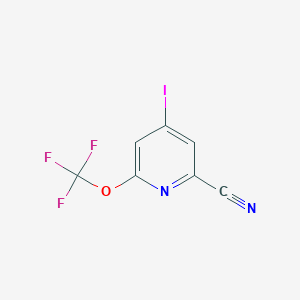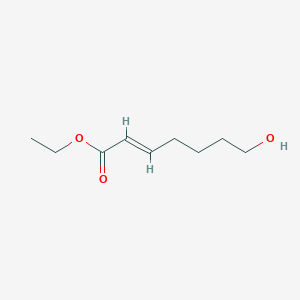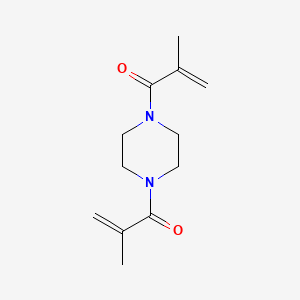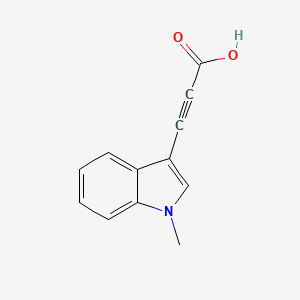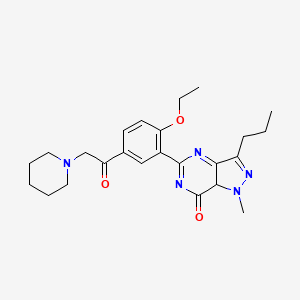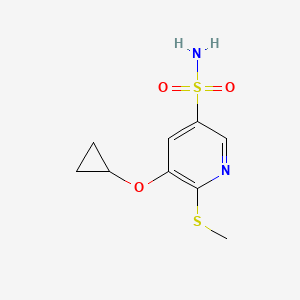![molecular formula C24H21Cl2N3OS3 B14805756 (2Z,5Z)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B14805756.png)
(2Z,5Z)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JG98 is an allosteric inhibitor of heat shock protein 70 (HSP70). It binds within the nucleotide binding domain of HSP70, adjacent to the ATP/ADP binding pocket. JG98 blocks HSC70-Bag1 interactions both in vitro and in vivo. It is an active anti-cancer compound that inhibits the growth of breast cancer cells, such as MCF-7 and MDA-MB-231 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JG98 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of thiazolium salts and subsequent reactions to introduce various functional groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of JG98 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
JG98 undergoes various chemical reactions, including:
Oxidation: JG98 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in JG98, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of JG98 include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of JG98 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield analogs with different substituents .
Scientific Research Applications
JG98 has a wide range of scientific research applications, including:
Chemistry: JG98 is used as a tool compound to study the inhibition of HSP70 and its effects on protein folding and stability.
Biology: In biological research, JG98 is used to investigate the role of HSP70 in cellular stress responses and protein homeostasis.
Medicine: JG98 has shown promise as an anti-cancer agent, particularly in the treatment of breast cancer.
Industry: JG98 can be used in the development of new therapeutic agents targeting HSP70 and related pathways.
Mechanism of Action
JG98 exerts its effects by binding to the nucleotide binding domain of HSP70, adjacent to the ATP/ADP binding pocket. This binding disrupts the interaction between HSP70 and its co-chaperone Bag1, leading to the inhibition of HSP70’s chaperone activity. As a result, JG98 destabilizes oncoproteins such as Akt and Raf-1, leading to reduced cell survival and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
MKT-077: Another HSP70 inhibitor with similar anti-cancer properties.
Uniqueness of JG98
JG98 is unique in its ability to bind specifically to the nucleotide binding domain of HSP70 and disrupt its interaction with Bag1. This specific binding and inhibition mechanism make JG98 a valuable tool for studying HSP70 function and developing new therapeutic agents targeting HSP70 .
Properties
Molecular Formula |
C24H21Cl2N3OS3 |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
(2Z,5Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride |
InChI |
InChI=1S/C24H21ClN3OS3.ClH/c1-3-28-21(14-20-27(11-12-30-20)15-16-7-5-4-6-8-16)32-22(23(28)29)24-26(2)18-10-9-17(25)13-19(18)31-24;/h4-14H,3,15H2,1-2H3;1H/q+1;/p-1/b24-22-; |
InChI Key |
AUPPGWXGMILTRB-WKKHQKTCSA-M |
Isomeric SMILES |
CCN1/C(=C/C2=[N+](C=CS2)CC3=CC=CC=C3)/S/C(=C\4/N(C5=C(S4)C=C(C=C5)Cl)C)/C1=O.[Cl-] |
Canonical SMILES |
CCN1C(=CC2=[N+](C=CS2)CC3=CC=CC=C3)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


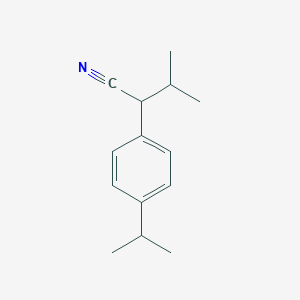
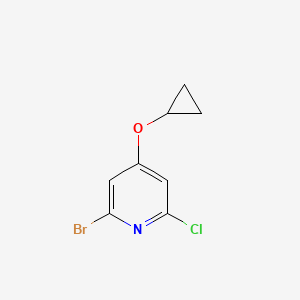
![2-(2-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14805689.png)
![(4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl 4-(trifluoromethyl)benzenesulfonate](/img/structure/B14805698.png)
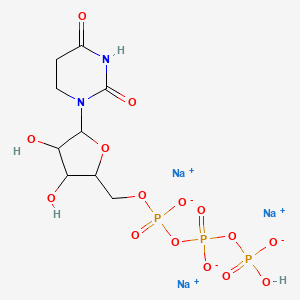
![3-chloro-2-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14805705.png)
